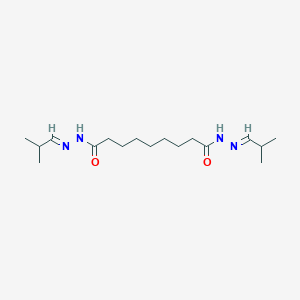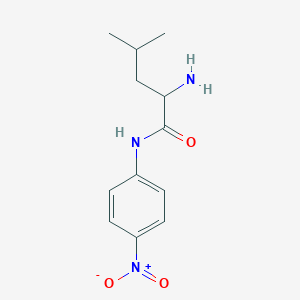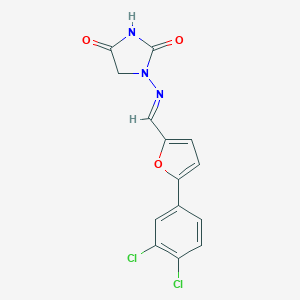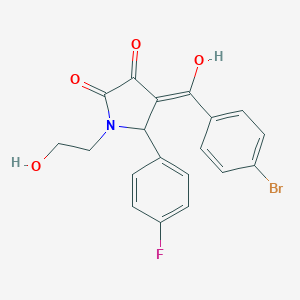
Phosphoric acid, diethyl ester, barium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl ester, barium salt, also known as Barium Diethyl Phosphate (BDEP), is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular formula of Ba(C2H5O)2PO3. BDEP is primarily used as a flame retardant and a plasticizer in the manufacturing of polyvinyl chloride (PVC) products.
Mecanismo De Acción
BDEP acts as a flame retardant by releasing phosphoric acid when exposed to heat. The released phosphoric acid reacts with the polymer chains of the PVC and forms a char layer that protects the material from further burning. As a plasticizer, BDEP improves the flexibility and durability of PVC products by reducing the glass transition temperature of the polymer.
Biochemical and Physiological Effects:
BDEP has been shown to have low toxicity and is considered to be safe for human consumption. However, exposure to high concentrations of BDEP can cause irritation to the skin, eyes, and respiratory system. BDEP has also been found to have a negative impact on aquatic organisms and the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDEP in lab experiments is its low toxicity and high solubility in water. BDEP is also relatively inexpensive and readily available. However, BDEP has some limitations in lab experiments due to its low stability and reactivity with other chemicals. It is also highly hygroscopic and can absorb moisture from the air, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the use of BDEP in scientific research. One area of interest is the development of new flame retardant materials that are more efficient and environmentally friendly. BDEP can also be used as a catalyst in the synthesis of new organic compounds and metal phosphates. Another area of research is the study of the impact of BDEP on the environment and the development of new methods for the disposal of BDEP waste.
Conclusion:
In conclusion, BDEP is a chemical compound that has been widely used in scientific research as a flame retardant and a plasticizer. It is synthesized by reacting barium oxide or barium hydroxide with diethyl phosphite in the presence of a catalyst. BDEP has low toxicity and is considered to be safe for human consumption. However, exposure to high concentrations of BDEP can cause irritation to the skin, eyes, and respiratory system. BDEP has several advantages and limitations in lab experiments and has several future directions for research.
Métodos De Síntesis
BDEP can be synthesized by reacting barium oxide or barium hydroxide with diethyl phosphite in the presence of a catalyst. The reaction produces a white precipitate that can be filtered and washed to obtain pure BDEP. The chemical reaction can be represented by the following equation:
Ba(OH)2 + 2 (C2H5O)2POH → Ba(C2H5O)2PO3 + 2 H2O
Aplicaciones Científicas De Investigación
BDEP has been widely used in scientific research as a flame retardant and a plasticizer. It is commonly used in the manufacturing of PVC products such as pipes, cables, and flooring. BDEP has also been used in the production of adhesives, coatings, and sealants. In scientific research, BDEP has been used as a catalyst in the synthesis of organic compounds and as a reagent in the preparation of metal phosphates.
Propiedades
Número CAS |
14506-44-6 |
|---|---|
Fórmula molecular |
C4H10BaO4P+ |
Peso molecular |
290.42 g/mol |
Nombre IUPAC |
barium(2+);diethyl phosphate |
InChI |
InChI=1S/C4H11O4P.Ba/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+2/p-1 |
Clave InChI |
NAMYSIJLCCTQDF-UHFFFAOYSA-M |
SMILES |
CCOP(=O)([O-])OCC.[Ba+2] |
SMILES canónico |
CCOP(=O)([O-])OCC.[Ba+2] |
Sinónimos |
BARIUM DIETHYL PHOSPHATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)


![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)

![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)



